molecular formula C9H18N2 B1492580 8-Ethyl-5,8-diazaspiro[3.5]nonane CAS No. 2090590-84-2

8-Ethyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1492580
CAS No.: 2090590-84-2
M. Wt: 154.25 g/mol
InChI Key: URWFHNREJWYZER-UHFFFAOYSA-N
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Description

8-Ethyl-5,8-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Ethyl-5,8-diazaspiro[3.5]nonane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a ligand for sigma receptors, particularly sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in numerous biological and pathological processes, including neuroprotection and neuroinflammation . The binding of this compound to these receptors can modulate their activity, leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sigma-1 receptors can affect ion channels and G-protein-coupled receptors, thereby altering cellular signaling pathways . Additionally, this compound has been shown to impact gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist . This binding can lead to the activation or inhibition of these receptors, resulting in various downstream effects. For instance, sigma-1 receptor agonists are known to promote neuroprotection, while antagonists can enhance opioid-mediated analgesia . The molecular mechanism of this compound involves these intricate interactions and their subsequent impact on cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the stability of this compound can influence its efficacy and potency in biochemical assays . Studies have shown that its effects can vary depending on the duration of exposure, with prolonged exposure potentially leading to different cellular outcomes . Additionally, the degradation of this compound over time can affect its activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and analgesia . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have also been observed, where specific dosages are required to achieve desired outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s efficacy and potency in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

8-ethyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-7-6-10-9(8-11)4-3-5-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFHNREJWYZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.